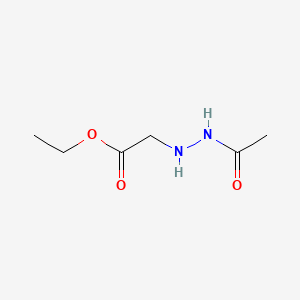
Ethyl (2-acetylhydrazino)acetate
Descripción
Ethyl (2-acetylhydrazino)acetate is a hydrazine-derived compound characterized by an acetylated hydrazino group attached to an ethyl acetate backbone. Hydrazinoacetate derivatives are frequently employed in synthesizing pyrazolines, thiadiazoles, and quinazolinones, which are pivotal in medicinal chemistry .
Propiedades
Número CAS |
133873-08-2 |
|---|---|
Fórmula molecular |
C6H12N2O3 |
Peso molecular |
160.173 |
Nombre IUPAC |
ethyl 2-(2-acetylhydrazinyl)acetate |
InChI |
InChI=1S/C6H12N2O3/c1-3-11-6(10)4-7-8-5(2)9/h7H,3-4H2,1-2H3,(H,8,9) |
Clave InChI |
HLGCUJBVZWJNQS-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CNNC(=O)C |
Sinónimos |
Acetic acid, (acetylamino)amino-, ethyl ester (9CI) |
Origen del producto |
United States |
Comparación Con Compuestos Similares
Structural Comparison with Similar Compounds
Table 1: Key Structural Features of Ethyl (2-Acetylhydrazino)acetate and Analogous Derivatives
Key Observations :
- Hydrazino vs. Hydrazone: this compound contains a hydrazino group (–NH–NH–) acetylated at one terminus, whereas hydrazone derivatives (e.g., CAS 1155902-84-3) feature a C=N bond, altering reactivity toward nucleophiles .
- Substituent Effects: Chlorinated phenyl groups (e.g., in CAS 1155902-84-3) enhance lipophilicity and bioactivity compared to acetylated hydrazino groups, which may improve solubility in polar solvents .
Reactivity Insights :
- Acetylation: The acetyl group in this compound stabilizes the hydrazine moiety, reducing nucleophilicity compared to unsubstituted hydrazides (e.g., 2-benzothiazolyl acetohydrazide) .
- Cyclization Potential: Like hydrazones, this compound can undergo cyclocondensation with carbonyl compounds (e.g., aldehydes) to form pyrazolines or triazoles, as seen in thiazolidinone synthesis .
Functional Implications :
- This compound’s acetyl group may reduce acute toxicity compared to chlorinated derivatives (e.g., CAS 148367-95-7) but could limit membrane permeability .
- Thiazole-containing analogs (CAS 98840-82-5) exhibit higher bioactivity due to aromatic stabilization and enhanced binding to biological targets .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


